2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one hydrochloride
Description
2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one hydrochloride is a bicyclic heterocyclic compound characterized by a fused thiazole and pyrimidine ring system. Key properties include:
- Molecular formula: C₇H₁₁ClN₂OS (hydrochloride salt)
- Molecular weight: 192.67 g/mol (hydrochloride form)
- CAS number: 37985-49-2
- Purity: ≥95% (as reported in commercial catalogs)
- Structural features: The core structure consists of a partially hydrogenated thiazolo[3,2-a]pyrimidine scaffold, with a ketone group at position 3 and a hydrochloride counterion.
The compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for developing bioactive molecules targeting enzymes or receptors .
Properties
Molecular Formula |
C6H9ClN2OS |
|---|---|
Molecular Weight |
192.67 g/mol |
IUPAC Name |
6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one;hydrochloride |
InChI |
InChI=1S/C6H8N2OS.ClH/c9-5-4-10-6-7-2-1-3-8(5)6;/h1-4H2;1H |
InChI Key |
AIYIKUSGVXDAFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2N(C1)C(=O)CS2.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiazolopyrimidine Precursors via Polyphosphoric Acid (PPA)
Method Overview:
This approach involves the intramolecular cyclization of substituted thiazolopyrimidine derivatives, typically starting from 2-phenacylthio-dihydropyrimidines. The process is catalyzed by polyphosphoric acid (PPA), which facilitates dehydration and ring closure.
- Starting Material: 2-phenacylthio-dihydropyrimidines (compounds 1a–x).
- Reaction Conditions: Heating with freshly prepared PPA at approximately 150°C for 2 hours.
- Post-Reaction Workup: Neutralization with ammonia to yield the fused heterocycle.
- Outcome: Formation of the thiazolo[3,2-a]pyrimidine core (compounds 2a–x).
- Structural Confirmation: 1H NMR spectral comparison confirms the transformation from dihydropyrimidines to the fused ring system.
Research Reference:
Moty et al. (2013) demonstrated this methodology, emphasizing the importance of PPA in promoting intramolecular cyclization with high yields and regioselectivity.
Cyclization Using Eaton’s Reagent and Related Acidic Conditions
Method Overview:
Eaton’s reagent, a mixture of phosphorus pentoxide and methanesulfonic acid, is employed for cyclization of aminothiazole derivatives to generate the thiazolopyrimidinone core.
- Starting Material: 2-Aminothiazole derivatives, such as 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.
- Reaction Conditions: Heating with Eaton’s reagent at 120–130°C for several hours.
- Mechanism: Intramolecular cyclization occurs via nucleophilic attack facilitated by the strongly acidic medium, leading to ring closure and dehydration.
- Product Isolation: Crystallization from suitable solvents yields the target compound.
Research Reference:
Research by Moty et al. (2013) and others have utilized Eaton’s reagent for efficient synthesis of thiazolopyrimidinones, with structural verification via X-ray crystallography.
Cyclization of 2-Aminothiazoles with Bis(methylthio)methylene Malononitrile or Benzylidene Malononitrile Derivatives
Method Overview:
This approach involves the cyclization of 2-aminothiazoles with malononitrile derivatives, which act as cyclization agents to form the fused heterocyclic system.
- Starting Material: 2-Aminothiazoles and bis(methylthio)methylene malononitrile or benzylidene malononitrile.
- Reaction Conditions: Heating in polar solvents like ethanol or acetic acid at 100–130°C.
- Mechanism: Nucleophilic attack at the malononitrile moiety followed by intramolecular cyclization and dehydration.
- Outcome: Formation of the thiazolopyrimidinone ring system.
Research Reference:
This method has been discussed in the context of synthesizing various thiazolopyrimidines, emphasizing high yields and functional group tolerance.
Synthesis via Thiosemicarbazide and Related Hydrazides
Method Overview:
This route involves the reaction of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives with hydrazides, followed by cyclization to generate the fused heterocycle.
- Step 1: Condensation of acetoacetic acid ethyl ester with thiourea to produce 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.
- Step 2: Reaction with 3-chloropentane-2,4-dione or similar diketones to induce cyclization.
- Step 3: Treatment with semicarbazide, thiosemicarbazide, or sulfonohydrazides under reflux conditions in aqueous media.
- Reaction Conditions: Heating at 100°C for 4 hours, followed by purification through recrystallization.
Research Reference:
Moty et al. (2013) and other studies have detailed these multistep procedures, with structural confirmation via NMR and X-ray diffraction.
Synthesis of 7-Methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one
Method Overview:
This involves reacting 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with 1,2-dichloroethane, leading to chlorinated intermediates that cyclize to form the fused ring.
- Starting Material: 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.
- Reaction Conditions: Heating with 1,2-dichloroethane at 130°C.
- Outcome: Formation of 2-((2-chloroethyl)thio)-6-methylpyrimidin-4(3H)-one, which upon further cyclization yields the target compound.
- Confirmation: NMR and crystallography validate the structure.
Research Reference:
This method is elaborated in the synthesis of related heterocycles, with detailed spectral data supporting the ring closure mechanism.
Summary of Key Parameters and Data
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at sulfur-containing sites, forming sulfonic acid derivatives. For example:
-
Reagents : Hydrogen peroxide (H₂O₂) or other oxidizing agents.
-
Conditions : Acidic or neutral media at elevated temperatures (60–80°C).
-
Product : Sulfonic acid derivatives with improved solubility and potential antimicrobial properties.
Reduction Reactions
Reduction targets nitro or carbonyl groups within the structure:
-
Nitro Group Reduction :
-
Reagents : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄).
-
Product : Amino derivatives, which serve as intermediates for further functionalization (e.g., acylation).
-
-
Carbonyl Group Reduction :
Substitution Reactions
Substitution occurs at reactive positions, including the 7-NH₂ group and sulfur atoms:
Acylation
-
Conditions : Reflux in anhydrous solvents (e.g., dichloromethane) .
-
Product : 7-Acetamido derivatives, which show enhanced anti-inflammatory activity .
Alkylation
-
Conditions : Visible-light irradiation or thermal activation (80–100°C) .
-
Product : Alkylated intermediates that undergo cyclization to form fused heterocycles .
Cyclization Reactions
Intramolecular cyclization is pivotal for constructing complex scaffolds:
Condensation Reactions
Condensation with hydrazines or semicarbazides generates bioactive hydrazone derivatives:
-
Reagents : Semicarbazide hydrochloride or thiosemicarbazide .
-
Product : Hydrazone-linked derivatives with growth stimulant properties in plants .
Comparative Analysis of Reaction Pathways
Mechanistic Insights
-
Radical Pathways : Visible-light irradiation initiates homolytic cleavage of C–Br and S–H bonds, generating radicals that recombine to form intermediates (e.g., S-alkylated structures) .
-
Acid Catalysis : PPA facilitates dehydration and cyclization by protonating carbonyl groups, driving intramolecular nucleophilic attack .
Scientific Research Applications
2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one hydrochloride is a heterocyclic compound featuring a fused thiazole and pyrimidine ring system. The hydrochloride salt enhances its water solubility, making it useful in biological and medicinal chemistry applications. The compound's reactivity is due to its functional groups, which facilitate nucleophilic substitutions and condensation reactions.
Applications
- Biological and Medicinal Chemistry The water solubility of this compound makes it suitable for various applications in biological and medicinal chemistry.
- Research this compound has uses in interaction studies focusing on its binding affinity with biological targets.
- Antimicrobial Activity Research indicates that this compound exhibits significant biological activities. For example, 6-Amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one exhibits strong antimicrobial activity.
- Anti-inflammatory Properties Thiazolo[4,5-d]pyrimidine derivatives are known for their anti-inflammatory properties.
- Varied Biological Activities 6-Acetyl-2-Arylhydrazone derivatives demonstrate varied biological activities including cytotoxicity.
Mechanism of Action
The mechanism of action of 2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as acetylcholine esterase, CDC25B phosphatase, and Bcl-2 family proteins, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis, contributing to its anti-inflammatory, anticancer, and antimicrobial activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazolo-Pyrimidine Family
Compound A : 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (6)
- Molecular features : Incorporates a pyrrolo-thiazolo-pyrimidine core fused with a triazolo-thiadiazine ring.
- Synthesis: Prepared via condensation of precursor 5 with monochloroacetic acid in ethanol .
- Key differences: Additional fused aromatic rings increase molecular complexity and weight (MW >500 g/mol).
Compound B : 2-{[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]carbonyl}-N-phenylhydrazinecarbothioamide (7)
- Structural highlights : Contains a thiourea-hydrazine side chain linked to the thiazolo-pyrimidine core.
- Synthesis : Reacted from precursor 3 with phenyl isothiocyanate in dioxane .
- Key differences: Polar thiourea group improves solubility in polar solvents. Potential for hydrogen bonding via the hydrazine moiety .
Functional Analogues with Pyridazinone Cores
Compound C : 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h)
- Core structure: Pyridazinone ring system substituted with chlorine and phenyl groups.
- Synthesis : Prepared via alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with halides in acetone .
- Comparison: Pyridazinones lack the thiazole ring, reducing sulfur-mediated reactivity. Simpler synthetic routes (e.g., single-step alkylation vs. multi-step fusion reactions) .
Data Table: Comparative Analysis
Research Findings and Implications
- Reactivity : The target compound’s hydrogenated thiazolo-pyrimidine core offers reduced steric hindrance compared to fully aromatic analogues, enabling easier functionalization .
- Synthetic Flexibility : The hydrochloride salt form enhances stability and solubility, making it preferable for reactions requiring polar solvents .
Biological Activity
2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one hydrochloride (CAS Number: 37985-49-2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by case studies and relevant research findings.
- Molecular Formula : C₆H₉ClN₂OS
- Molecular Weight : 192.67 g/mol
- Structure : The compound features a thiazolo-pyrimidine core structure that is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrimidine moieties exhibit notable antimicrobial properties. A study evaluated various thiazole derivatives against multiple bacterial strains and fungi. The results demonstrated that modifications at specific positions of the thiazole ring significantly enhanced antimicrobial activity.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 12 | Aspergillus niger | 23.3 µg/mL |
| Compound 14 | Staphylococcus aureus | <0.49 µg/mL |
| Compound 19a | Salmonella typhimurium | <0.49 µg/mL |
The presence of additional heterocyclic systems at position 5 of the thiazole ring was shown to improve activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like ampicillin and gentamicin .
Anticancer Activity
Several studies have investigated the anticancer potential of thiazolo-pyrimidine derivatives. For example, a series of compounds were synthesized and tested for their cytotoxic effects on various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents such as doxorubicin.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 13 | Jurkat cells | <10 |
| Compound 22 | HT29 cells | <5 |
The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups on the phenyl ring significantly contributed to the cytotoxic effects observed .
Anticonvulsant Activity
The anticonvulsant properties of thiazolo-pyrimidine derivatives have also been explored. A notable study reported that specific analogs demonstrated significant anticonvulsant activity in animal models, with some compounds providing complete protection against induced seizures.
| Compound | Model Used | Protection Rate (%) |
|---|---|---|
| Compound 1 | PTZ model | 100% |
| Compound 2 | Maximal electroshock model | 80% |
The mechanism of action is believed to involve modulation of neurotransmitter systems and ion channels .
Case Studies
- Antimicrobial Efficacy : A recent investigation focused on the synthesis of novel thiazole derivatives which were tested against clinical isolates of bacteria and fungi. Results indicated that compounds with multiple thiazole rings exhibited enhanced efficacy compared to single-ring counterparts.
- Cytotoxicity in Cancer Research : Another study involved the evaluation of new thiazolo-pyrimidine derivatives against various cancer cell lines. The results suggested that specific substitutions on the thiazole ring could lead to improved anticancer activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of propargyl-substituted precursors under halocyclization conditions (e.g., using HCl as a cyclizing agent). Evidence from related thiazolo-pyrimidine systems suggests that stereoselective halocyclization (e.g., with propargylthio intermediates) achieves high regiocontrol . Optimization of solvent (acetic acid/acetic anhydride) and temperature (reflux conditions) is critical for yield improvement .
- Data : Typical yields range from 42% to 70% depending on substituent effects and purification methods .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use X-ray crystallography for unambiguous confirmation of the fused thiazolo-pyrimidine core. For rapid analysis, combine -/-NMR (e.g., δH 3.45–4.97 for methylene protons in DMSO-d6) and HRMS (e.g., [M+H]+ at m/z 218.9992) .
Q. What spectroscopic techniques are optimal for characterizing substituent effects in derivatives?
- Methodology :
- NMR : Monitor shifts in aromatic/methylene protons to track electronic effects of substituents (e.g., electron-withdrawing groups deshield adjacent protons) .
- IR : Identify carbonyl stretching vibrations (~1700 cm) and thiazole C-S-C bands (~690 cm) .
Advanced Research Questions
Q. How do solvent-free synthesis conditions impact the reactivity of thiazolo-pyrimidine precursors compared to traditional methods?
- Methodology : Compare reaction kinetics and yields under solvent-free catalysis (e.g., potassium phthalimide) versus acetic acid reflux. Solvent-free methods reduce side reactions (e.g., hydrolysis) and improve atom economy but may require higher temperatures (120–150°C) .
- Data Contradiction : Solvent-free routes report 15–20% higher yields for analogous thiazolo-pyrimidinones but face challenges in scalability versus traditional methods .
Q. What mechanistic insights explain the stereoselectivity in thiazolo-pyrimidine cyclization reactions?
- Methodology : Conduct DFT calculations to model transition states during halocyclization. Experimental evidence supports a 6-endo-dig cyclization pathway, where propargylthio intermediates form planar transition states favoring thiazole ring closure .
- Validation : Use deuterated analogs to track proton transfer steps and confirm regiochemistry via -NMR .
Q. How can conflicting biological activity data for thiazolo-pyrimidine derivatives be resolved?
- Case Study : While some derivatives show antineoplastic activity (e.g., INN-listed compounds targeting kinase inhibition) , others exhibit low potency due to poor solubility.
- Resolution :
- Perform SAR studies by introducing hydrophilic groups (e.g., carboxylates) at the 6-position .
- Validate target engagement using cellular assays (e.g., Western blot for kinase inhibition) .
Q. What strategies mitigate degradation of the hydrochloride salt under varying pH conditions?
- Methodology :
- Stability Testing : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring.
- Formulation : Buffer the compound in citrate (pH 4–5) to prevent hydrolysis of the thiazole ring .
Q. How can computational modeling guide the design of bioavailable thiazolo-pyrimidine analogs?
- Methodology :
- ADMET Prediction : Use QSAR models to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .
- Docking Studies : Screen against crystallographic targets (e.g., EGFR kinase) to prioritize substituents at the 7-position .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
